molecular formula C8H14O B152311 2,6-Dimethylcyclohexanone CAS No. 2816-57-1

2,6-Dimethylcyclohexanone

Cat. No. B152311
CAS RN: 2816-57-1
M. Wt: 126.2 g/mol
InChI Key: AILVYPLQKCQNJC-UHFFFAOYSA-N
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Description

2,6-Dimethylcyclohexanone is a chemical compound that serves as a versatile intermediate in organic synthesis. It is a cyclohexanone derivative with two methyl groups at the 2 and 6 positions of the cyclohexane ring. This compound is of interest due to its potential applications in the synthesis of various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives of 2,6-dimethylcyclohexanone has been explored in several studies. A convenient method for synthesizing 2,6-dimethyltropone from 2,6-dimethylcyclohexanone has been developed, involving five optimized steps and yielding a 52% overall yield . Another study describes the synthesis of 1,1-disubstituted-2,6-diarylcyclohexane-4-ones via double Michael addition, catalyzed by KF/basic alumina under ultrasound irradiation, which provides good yields within a short time . Additionally, a new protocol for synthesizing 2-alkanoyl- and 2-aryloyl-5,5-dimethylcyclohexane-1,3-diones has been reported, involving the reaction of dimedone with various aldehydes and cyanogen bromide .

Molecular Structure Analysis

The molecular structure of derivatives of 2,6-dimethylcyclohexanone has been confirmed using various spectroscopic techniques such as NMR, FT-IR, MS, and X-ray crystallography . Quantum chemical studies have been conducted to investigate the molecular geometry, with a good correlation between calculated and experimental spectroscopic data . The molecular structure, vibrational spectral assignments, and electronic properties have been analyzed using density functional theory (DFT) calculations .

Chemical Reactions Analysis

2,6-Dimethylcyclohexanone has been used as a precursor in various chemical reactions. It has been converted to 2,6-dimethyl-2,6-tetrahydropyrancarbolactone, which is a key intermediate for the syntheses of racemic forms of natural products such as frontalin, cinenic acid, and linaloyl oxide . The compound has also been involved in reactions with 6-amino-1,3-dimethyl uracil, yielding monoadducts and isomeric bisadducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dimethylcyclohexanone derivatives have been characterized by various analytical methods. The vibrational spectra, HOMO-LUMO energies, and molecular electrostatic potentials have been calculated to understand the charge transfer within the molecules . Additionally, the thermodynamic properties of these compounds have been calculated at different temperatures .

Relevant Case Studies

Several case studies highlight the utility of 2,6-dimethylcyclohexanone derivatives. For instance, the synthesis of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone has been investigated for its antimicrobial activity and molecular docking, suggesting potential applications in medicinal chemistry . The crystal structure of (2E,6E)-2,6-bis(2,3-dimethoxybenzylidene)cyclohexanone has been determined, and preliminary biological tests have shown definite biological activity, indicating its relevance in drug discovery .

Scientific Research Applications

Synthesis of Natural Products

2,6-Dimethylcyclohexanone has been utilized in the synthesis of various natural products. Notably, it has been converted to 2,6-dimethyl-2,6-tetrahydropyrancarbolactone, which serves as a key intermediate in synthesizing racemic forms of frontalin, cinenic acid, and linaloyl oxide (Utaka et al., 1983).

Enantioselective Reduction

The compound has been a subject of study in enantioselective reduction processes. Research using the plant pathogenic fungus Glomerella cingulata showed that 2,6-dimethylcyclohexanone undergoes a microbial transformation to form corresponding dimethylcyclohexanol with specific optical rotation, indicating enantioselective reduction (Miyazawa et al., 1999).

Conformational Analysis

Studies on 4-phospha-analogues of 2,6-dimethylcyclohexanones have provided insights into the conformational analysis of saturated heterocycles. These investigations have yielded data on equilibrium constants and corresponding ΔG° differences, contributing to our understanding of the stereochemistry of related compounds (Blackburne et al., 1974).

Rotational Spectrum Analysis

The rotational spectrum of 2,6-dimethylcyclohexanone has been measured, helping to identify various conformers and determine rotational constants and quartic centrifugal distortion constants. This type of analysis is crucial in understanding the molecular structure and behavior of such compounds (Jang et al., 2017).

Lipase-Catalyzed Reactions

In the realm of enzymatic reactions, 2,6-dimethylcyclohexanone has been used in lipase-catalyzed asymmetric dealkoxylcarbonylation. This process is significant for the preparation of optically active compounds and has applications in synthesizing complex organic molecules such as podocarpic acid (Katoh et al., 2005).

Optical and Fluorescence Properties

Research into the optical properties of 2,6-dimethylcyclohexanone-based compounds has revealed significant acidochromic behavior. These findings are crucial for the development of materials with potential applications in various fields, including sensor technology and material science (Badal et al., 2020).

Solubility Studies

Studies on the solubility of nonpolar gases in 2,6-dimethylcyclohexanone have provided essential data on its interaction with various gases. This research is valuable for understanding the solvent properties of 2,6-dimethylcyclohexanone and its applications in chemical processes (Gallardo et al., 1990).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 2,6-Dimethylcyclohexanone . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2,6-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O/c1-6-4-3-5-7(2)8(6)9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILVYPLQKCQNJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863029
Record name 2,6-Dimethylcyclohexan-1-one
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylcyclohexanone

CAS RN

2816-57-1
Record name 2,6-Dimethylcyclohexanone
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Record name 2,6-Dimethylcyclohexan-1-one
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Record name 2,6-DIMETHYLCYCLOHEXANONE
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Record name 2,6-Dimethylcyclohexan-1-one
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Record name 2,6-dimethylcyclohexan-1-one
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Synthesis routes and methods I

Procedure details

A catalyst which is in the form of extrudate of 3 mm diameter and 10 mm length and which contains 1.8% by weight of palladium on a zinc-aluminum spinel as the carrier is introduced into a reactor consisting of a pressure-resistant cylindrical tube of 1.2 liters volume, and is heated to 220° C. Per hour, a gaseous mixture of 200 liters (S.T.P.) of ammonia and 200 liters (S.T.P.) of hydrogen and 100 g of vaporized 2,6-dimethylcyclohexan-1-one are passed over this catalyst bed under atmospheric pressure. The reaction product is cooled as soon as it leaves the reactor, and is distilled. 100 g of 2,6-dimethylcyclohexan-1-one give 93 g of 2,6-dimethylaniline of boiling point 216° C. at atmospheric pressure, corresponding to a yield of 97% of theory.
[Compound]
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zinc-aluminum spinel
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Synthesis routes and methods II

Procedure details

A catalyst in extrudate form, containing 0.5% by weight of Pd, 0.11% by weight of Zn and 0.1% by weight of Cd on Al2O3 as the carrier is introduced into a tubular reactor having a capacity of one liter, corresponding to 1,000 parts by volume, and is brought to 210° C. Per hour, a gaseous mixture of 400,000 parts by volume of ammonia and 10,000 parts by volume of hydrogen, and, in co-current therewith, 100 parts of 2,6-dimethylcyclohexan-1-one in gaseous form, is passed over the catalyst bed at atmospheric pressure. The reaction product is cooled sufficiently to liquefy the high-boiling constituents, which can then be distilled, whilst the gaseous constituents are recycled. In this way, 100 parts of 2,6-dimethylcyclohexan-1-one give 92 parts of 2,6-dimethylaniline (xylidine) (boiling point 216° C. at atmospheric pressure), corresponding to a yield of 96% of theory.
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Synthesis routes and methods III

Procedure details

Example 3 was repeated, replacing (-)-menthol by 2,6-dimethylcyclohexanol (6.4 g; 50 mmol), using 5.1 cm3 (60 mmol) of 40% of H2O2, adding 4 g of anhydrous MgSO4 and reducing the reaction time to 30 minutes. 5.61 g (44.5 mmol) of 2,6-dimethyl-cyclohexanone were obtained (GLC purity>99%), which corresponds to a 89% yield.
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6.4 g
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4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylcyclohexanone
Reactant of Route 2
Reactant of Route 2
2,6-Dimethylcyclohexanone
Reactant of Route 3
2,6-Dimethylcyclohexanone
Reactant of Route 4
2,6-Dimethylcyclohexanone
Reactant of Route 5
2,6-Dimethylcyclohexanone
Reactant of Route 6
2,6-Dimethylcyclohexanone

Citations

For This Compound
805
Citations
CB Kumar, S Karlapudi, V Syamala… - Journal of Chemical & …, 2023 - ACS Publications
This paper presents experimental density (ρ), viscosity (η), and speed of sound (u) measurements for three binary mixtures of 2,6-dimethylcyclohexanone (2,6-DMC) with aliphatic …
Number of citations: 1 pubs.acs.org
A Almassy, M Pažicky, A Bohac, M Salisova… - …, 2002 - thieme-connect.com
Until now, 2, 6-dialkyltropones have not been described. 2, 6-Dimethyltropone (5) represents an appropriate material for synthesis of naturally occurring antiviral compounds. A new, …
Number of citations: 6 www.thieme-connect.com
H Jang, JS Shim, JJ Oh - Journal of Molecular Spectroscopy, 2017 - Elsevier
The rotational spectrum of 2,6-dimethylcyclohexanone (DMCHO) was measured in the frequency region from 6 to 12 GHz. Among three possible conformational isomers, two …
Number of citations: 4 www.sciencedirect.com
M Miyazawa, S Okamura… - Journal of Chemical …, 1999 - Wiley Online Library
The microbial transformations of 2,6‐ and 3,5‐dimethylcyclohexanone were investigated using the plant pathogenic fungus, Glomerella cingulata. With this organism 2,6‐ and 3,5‐…
Number of citations: 7 onlinelibrary.wiley.com
G Brieger, DL Hachey… - The Journal of Organic …, 1969 - ACS Publications
(1) National Science Foundation Undergraduate Research Participant.(2) H. Wynberg, Chem. Rev., 60, 169 (1960). phenols offer a potentially useful and direct method for the …
Number of citations: 8 pubs.acs.org
FL Wang, TF Tsai - Journal of the Chinese Chemical Society, 2000 - Wiley Online Library
Catalytic synthesis of 2,6‐dimethylphenol from KA‐oil (a mixture of cyclohexanol and cyclohexanone) and methanol was achieved by using magnesium oxide‐supported chromium …
Number of citations: 5 onlinelibrary.wiley.com
P Yellareddy, CNSSP Kumar, M Gowrisankar… - Journal of Molecular …, 2021 - Elsevier
The densities (ρ), speeds of sound (u) and viscosities (η) of binary mixtures of 2,6-dimethylcyclohexanone (2,6-DMCY) with substituted anilines (N,N-dimethylaniline (N,N-DMA), N-…
Number of citations: 2 www.sciencedirect.com
GS Bajwa, RK Brown - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
When N′-methyl-2,6-dimethylphenylhydrazine hydrochloride (1) was heated with 2-methylcyclohexanone in refluxing dry benzene, the products isolated were ammonium chloride and …
Number of citations: 12 cdnsciencepub.com
T Suzuki, T Kobayashi, Y Takegami… - Bulletin of the Chemical …, 1974 - journal.csj.jp
The addition to the methyl-substituted 4-t-butylcyclohexanone was studied, providing that the β-axial methyl and α-axial methyl groups hindered the axial and equatorial attacks …
Number of citations: 15 www.journal.csj.jp
BA Hathaway - Journal of chemical education, 1998 - ACS Publications
In a previously published article in this Journal (Garner, CM J. Chem. Educ. 1993, 70, A310-A311), 2,6-dimethylcyclohexanone was reduced with sodium borohydride in methanol to …
Number of citations: 7 pubs.acs.org

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